



Application Notes and Protocols for Bioconjugation using m-PEG8-NHS Ester

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Compound of Interest		
Compound Name:	m-PEG8-NHS ester	
Cat. No.:	B609300	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG8-NHS ester is a hydrophilic, amine-reactive crosslinker widely utilized in bioconjugation.[1] Its structure comprises a methoxy-terminated polyethylene glycol (PEG) chain of eight repeating units, providing excellent water solubility, and an N-hydroxysuccinimide (NHS) ester functional group for covalent linkage to primary amines.[1][2] This reagent is instrumental in the development of antibody-drug conjugates (ADCs), PEGylation of proteins and peptides, and the functionalization of nanoparticles for targeted drug delivery and imaging applications.[3][4][5] The PEG spacer enhances the stability, solubility, and pharmacokinetic profile of the resulting bioconjugate while minimizing immunogenicity.[5][6]

The NHS ester reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, at a physiological to slightly basic pH (7-9) to form stable amide bonds.[2][7] This reaction is typically rapid and can be performed under mild conditions, making it suitable for a wide range of biological molecules.[8]

These application notes provide detailed protocols for the use of **m-PEG8-NHS ester** in various bioconjugation techniques, along with data presentation in tabular format and visualizations to guide researchers in their experimental design.

Data Presentation





Table 1: Physicochemical Properties of m-PEG8-NHS

Ester

Property	Value	Reference
Molecular Weight	509.6 g/mol	[1]
Formula	C22H39NO12	[1]
Purity	>97%	[1]
Solubility	DMSO, DMF, DCM	[1]
Storage Conditions	-20°C, under desiccant	[1][9]

Table 2: Recommended Reaction Parameters for m-PEG8-NHS Ester Conjugation



Parameter	Recommended Range/Value	Notes	Reference
Reaction pH	7.0 - 9.0	Optimal pH is often cited as 8.3-8.5 for NHS ester labeling.	[2][10][11]
Reaction Temperature	4°C to Room Temperature (20- 25°C)	Room temperature reactions are faster (30-60 minutes), while 4°C reactions can proceed for 2 hours to overnight.	[11][12]
Solvent for m-PEG8- NHS Ester	Anhydrous DMSO or DMF	The reagent is moisture-sensitive and should be dissolved immediately before use.	[9][12]
Final Organic Solvent Concentration	< 10%	To avoid denaturation of proteins.	[9][11]
Molar Excess of m- PEG8-NHS Ester	10 to 50-fold	The optimal ratio depends on the concentration of the protein and the desired degree of labeling.	[13]
Quenching Reagents	Tris or Glycine (20-50 mM final concentration)	To stop the reaction by consuming unreacted NHS ester.	[11][12]

Experimental Protocols

Protocol 1: General Protein PEGylation with m-PEG8-NHS Ester



This protocol describes a general method for conjugating **m-PEG8-NHS** ester to a protein containing accessible primary amines.

Materials:

- Protein of interest
- m-PEG8-NHS ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Phosphate-Buffered Saline (PBS), pH 7.4 (or other amine-free buffer at pH 7.0-8.5)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
- Desalting columns or dialysis cassettes for purification

Procedure:

- Protein Preparation: Dissolve the protein in PBS at a concentration of 1-10 mg/mL.[12] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.[12][13]
- Reagent Preparation: Immediately before use, bring the vial of m-PEG8-NHS ester to room temperature to prevent moisture condensation.[13] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[12]
- Conjugation Reaction:
 - Add a 20-fold molar excess of the m-PEG8-NHS ester solution to the protein solution.[12]
 The final volume of the organic solvent should not exceed 10% of the total reaction volume.[9]
 - Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
- Quenching the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.



- Purification: Remove the unreacted m-PEG8-NHS ester and byproducts using a desalting column or by dialysis against PBS.
- Characterization: Analyze the conjugate using SDS-PAGE to confirm the increase in molecular weight and use techniques like MALDI-TOF mass spectrometry to determine the degree of PEGylation.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis using m-PEG8-NHS Ester as a Linker

This protocol outlines the conjugation of a cytotoxic drug (payload) to an antibody through the **m-PEG8-NHS ester** linker. This is a simplified representation; the payload must have a compatible reactive group.

Materials:

- Monoclonal antibody (mAb)
- m-PEG8-NHS ester
- Payload with a primary amine group
- Anhydrous DMSO
- Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5
- Purification System: Size exclusion chromatography (SEC) or tangential flow filtration (TFF)

Procedure:

- Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
- Linker-Payload Conjugation (if necessary): In a separate reaction, conjugate the m-PEG8-NHS ester to the amine-containing payload. This step is highly dependent on the payload's chemistry and may require specific reaction conditions.
- Antibody-Linker Conjugation:



- Prepare a fresh solution of m-PEG8-NHS ester in anhydrous DMSO.
- Add a calculated molar excess of the m-PEG8-NHS ester solution to the antibody solution. The ratio will determine the drug-to-antibody ratio (DAR).
- Incubate at room temperature for 1-2 hours with gentle agitation.
- Purification of Antibody-Linker Intermediate: Remove excess linker using SEC or TFF, exchanging the buffer to one suitable for the next reaction step if necessary.
- Conjugation of Payload to Antibody-Linker: This step depends on the functional group on the
 other end of the linker (if it's a heterobifunctional linker). For a simple m-PEG8-NHS ester,
 this protocol assumes the payload is already attached to the linker.
- Final Purification: Purify the ADC from unconjugated antibody, free payload, and other impurities using SEC or TFF.
- Characterization: Determine the DAR using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry. Assess the purity and aggregation state of the ADC by SEC.

Protocol 3: Surface Functionalization of Nanoparticles

This protocol details the modification of amine-functionalized nanoparticles with **m-PEG8-NHS ester** to improve their biocompatibility and circulation time.

Materials:

- Amine-functionalized nanoparticles (e.g., iron oxide, silica, or polymeric nanoparticles)
- m-PEG8-NHS ester
- Anhydrous DMSO
- Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
- Centrifugation and washing buffer (e.g., PBS)



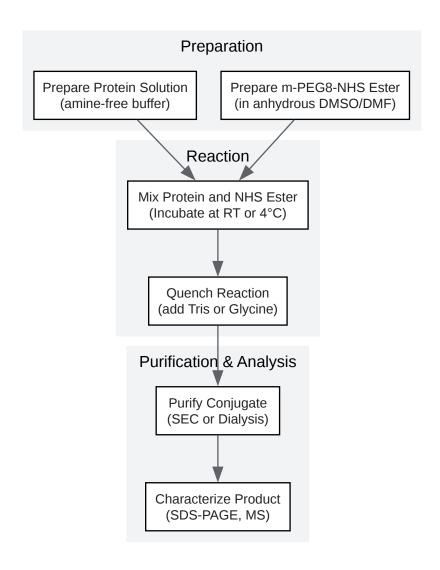
Procedure:

- Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a known concentration.
- Reagent Preparation: Prepare a fresh solution of **m-PEG8-NHS ester** in anhydrous DMSO.
- Conjugation Reaction:
 - Add the m-PEG8-NHS ester solution to the nanoparticle dispersion. The amount of ester will depend on the surface density of amine groups on the nanoparticles.
 - Incubate the mixture for 2-4 hours at room temperature with continuous mixing (e.g., on a rotator or shaker).
- Washing and Purification:
 - Centrifuge the reaction mixture to pellet the nanoparticles.
 - Remove the supernatant containing unreacted reagents.
 - Resuspend the nanoparticle pellet in the washing buffer.
 - Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted m-PEG8-NHS ester.
- Characterization: Confirm the successful PEGylation of the nanoparticles using techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the amide bond formation, dynamic light scattering (DLS) to measure the change in hydrodynamic diameter, and zeta potential measurements to assess the change in surface charge.[14]

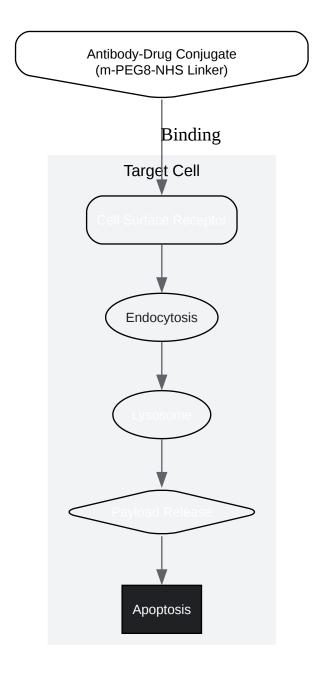
Visualizations











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